
4-Methoxy-2,5-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol. It is a derivative of benzonitrile, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxy-2,5-dimethylbenzonitrile involves the reaction of 4-methoxybenzaldehyde with an oximating agent to form 4-methoxybenzaldehyde oxime, followed by dehydration to yield the desired nitrile . This “one-pot” method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
4-Methoxy-2,5-dimethylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its exact mechanism are ongoing, with a focus on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzonitrile
- 2-Methoxy-4-nitrobenzonitrile
Comparison
4-Methoxy-2,5-dimethylbenzonitrile is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.
Properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLPXFNLCESEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391130 |
Source
|
Record name | 4-Methoxy-2,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64400-49-3 |
Source
|
Record name | 4-Methoxy-2,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.